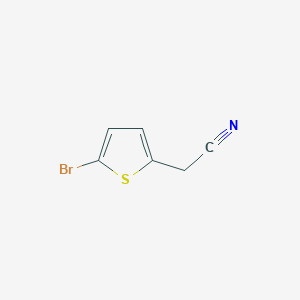

2-(5-Bromothiophen-2-yl)acetonitrile

Description

BenchChem offers high-quality 2-(5-Bromothiophen-2-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5-Bromothiophen-2-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNS/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTILCZVZSZDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355992 | |

| Record name | 2-(5-bromothiophen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71637-37-1 | |

| Record name | 2-(5-bromothiophen-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(5-Bromothiophen-2-yl)acetonitrile" CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromothiophen-2-yl)acetonitrile is a key heterocyclic building block in medicinal chemistry and materials science. Its thiophene core, substituted with a bromine atom and an acetonitrile group, offers two reactive sites for diverse chemical modifications. This functionalization allows for its incorporation into a wide array of complex molecules, making it a valuable intermediate in the synthesis of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(5-Bromothiophen-2-yl)acetonitrile.

Chemical and Physical Properties

2-(5-Bromothiophen-2-yl)acetonitrile is commercially available and typically supplied as a solid or liquid.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 71637-37-1 | [2][3] |

| Molecular Formula | C₆H₄BrNS | [2][3] |

| Molecular Weight | 202.07 g/mol | [2][3] |

| Physical Form | Solid or liquid | [1] |

| Boiling Point | 285.2 ± 25.0 °C (Predicted) | [2] |

| Density | 1.665 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | ≥95% - 97% | [1][4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C | [1] |

| InChI Key | ZFTILCZVZSZDLI-UHFFFAOYSA-N | [1] |

Synthesis

A plausible and common synthetic route to 2-(5-Bromothiophen-2-yl)acetonitrile involves the nucleophilic substitution of a halogenated precursor with a cyanide salt. A representative experimental workflow is detailed below.

Proposed Experimental Protocol: Synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile

Materials and Reagents:

-

2-Bromo-5-(chloromethyl)thiophene

-

Sodium cyanide (NaCN)

-

A polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)) (optional)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Bromo-5-(chloromethyl)thiophene (1 equivalent) in a suitable polar aprotic solvent such as DMF.

-

Add sodium cyanide (1.1 to 1.5 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

If a biphasic solvent system is used, a phase-transfer catalyst like TBAB can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) to promote the reaction.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Combine the organic layers and wash with brine to remove any remaining aqueous impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude 2-(5-Bromothiophen-2-yl)acetonitrile can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure product.

Caption: Proposed synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile.

Applications in Drug Development and Research

2-(5-Bromothiophen-2-yl)acetonitrile serves as a versatile intermediate in the synthesis of various biologically active compounds. The thiophene ring is a known bioisostere for the benzene ring and is present in numerous approved drugs. The bromo and nitrile functionalities allow for a range of chemical transformations, including Suzuki couplings, Sonogashira couplings, and reductions or elaborations of the nitrile group.

Derivatives of this compound have been investigated for their potential as:

-

Anticancer Agents: Thiophene-containing molecules have shown promise as anticancer agents. For instance, benzothiophene acrylonitrile analogs have been synthesized and evaluated for their potent growth inhibitory effects on various cancer cell lines.[5]

-

Antibacterial Agents: The core structure can be incorporated into larger molecules with antimicrobial properties. For example, derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria.[6]

-

Protein Degrader Building Blocks: This molecule is also classified as a building block for protein degraders, a novel therapeutic modality in drug discovery.[4]

While specific signaling pathways involving 2-(5-Bromothiophen-2-yl)acetonitrile are not extensively documented, its utility lies in the synthesis of derivatives that can be designed to target a wide range of biological pathways implicated in various diseases.

Caption: Applications of 2-(5-Bromothiophen-2-yl)acetonitrile.

Safety Information

2-(5-Bromothiophen-2-yl)acetonitrile is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302).[1] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-(5-Bromothiophen-2-yl)acetonitrile is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Its readily modifiable structure allows for the synthesis of a diverse range of compounds with promising biological activities. This guide provides essential technical information for researchers and scientists working with this compound, facilitating its effective use in the development of novel therapeutics and functional materials.

References

- 1. 2-(5-Bromothiophen-2-yl)acetonitrile | 71637-37-1 [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"2-(5-Bromothiophen-2-yl)acetonitrile" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key chemical data for 2-(5-Bromothiophen-2-yl)acetonitrile, a heterocyclic building block relevant in medicinal chemistry and materials science.

Core Molecular Data

2-(5-Bromothiophen-2-yl)acetonitrile is a substituted thiophene derivative. The presence of the bromo and nitrile functionalities makes it a versatile intermediate for further chemical modifications.

Quantitative Molecular Data

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNS | [1] |

| Molecular Weight | 202.07 g/mol | [1] |

| CAS Number | 71637-37-1 | [1] |

Molecular Structure

The structure of 2-(5-Bromothiophen-2-yl)acetonitrile consists of a central thiophene ring. A bromo group is attached at the 5-position, and an acetonitrile group (-CH₂CN) is attached at the 2-position of the thiophene ring.

Caption: Molecular structure of 2-(5-Bromothiophen-2-yl)acetonitrile.

Experimental Protocols

Representative Synthesis Workflow

The following diagram outlines a representative workflow for the synthesis of a 2-(thienyl)acetonitrile from a thiophene starting material.

Caption: Representative synthetic workflow for 2-(thienyl)acetonitriles.

Detailed Methodologies (Representative)

-

Chloromethylation of 5-Bromothiophene: The synthesis would likely begin with the chloromethylation of 5-bromothiophene. This can be achieved by reacting 5-bromothiophene with formaldehyde and hydrogen chloride. This reaction introduces the chloromethyl group at the 2-position of the thiophene ring, yielding 2-(chloromethyl)-5-bromothiophene.

-

Cyanation of 2-(Chloromethyl)-5-bromothiophene: The intermediate, 2-(chloromethyl)-5-bromothiophene, would then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide or potassium cyanide. This reaction replaces the chlorine atom with a nitrile group, forming the final product, 2-(5-Bromothiophen-2-yl)acetonitrile. A patent for a similar process describes the reaction of 2-chloromethylthiophene with sodium cyanide in the presence of a phase-transfer catalyst like tetrabutylammonium bromide in a water/organic solvent system.[2]

-

Purification: The crude product would then be purified using standard laboratory techniques such as distillation under reduced pressure or column chromatography to yield the pure 2-(5-Bromothiophen-2-yl)acetonitrile.

Note: These experimental details are representative and would require optimization for the specific synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile. Appropriate safety precautions must be taken when handling reagents such as cyanide salts and lachrymatory chloromethylthiophenes.[3]

References

An In-depth Technical Guide to the Synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-(5-Bromothiophen-2-yl)acetonitrile, a key building block in the development of various pharmaceutical compounds. This document outlines a multi-step synthesis starting from the commercially available 5-Bromothiophene-2-carboxaldehyde, detailing the necessary experimental protocols and expected outcomes. The synthesis involves a three-step reaction sequence: reduction of the aldehyde, conversion of the resulting alcohol to a halide, and subsequent nucleophilic substitution with a cyanide salt.

Synthesis Pathway Overview

The synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile can be efficiently achieved through a three-step process. The pathway commences with the reduction of 5-Bromothiophene-2-carboxaldehyde to (5-Bromothiophen-2-yl)methanol. This intermediate is then converted to the more reactive (5-Bromothiophen-2-yl)methyl halide. The final step involves a nucleophilic substitution reaction with a cyanide source to yield the target molecule.

Caption: Proposed synthesis pathway for 2-(5-Bromothiophen-2-yl)acetonitrile.

Experimental Protocols

Step 1: Synthesis of (5-Bromothiophen-2-yl)methanol

This procedure details the reduction of 5-bromothiophene-2-carboxaldehyde to (5-bromothiophen-2-yl)methanol using sodium borohydride, a mild and selective reducing agent.[1]

Materials:

-

5-Bromothiophene-2-carboxaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

5 N Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask

-

Magnetic stir bar

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromothiophene-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol to make an approximately 0.1 M solution.

-

Cool the flask in an ice bath and stir the solution for 10-15 minutes to equilibrate the temperature to 0 °C.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes, ensuring the reaction temperature remains below 10 °C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 hours.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 5 N aqueous NaOH solution.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (5-bromothiophen-2-yl)methanol.

Step 2: Synthesis of (5-Bromothiophen-2-yl)methyl bromide

This step involves the conversion of the primary alcohol to an alkyl bromide, which is more susceptible to nucleophilic attack. A common reagent for this transformation is phosphorus tribromide (PBr₃).

Materials:

-

(5-Bromothiophen-2-yl)methanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Dropping funnel

-

Round-bottom flask

-

Magnetic stir bar

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve (5-Bromothiophen-2-yl)methanol (1.0 equivalent) in anhydrous diethyl ether.

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise via a dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture over ice and extract with diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude (5-Bromothiophen-2-yl)methyl bromide. This product is often used in the next step without further purification.

Step 3: Synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile

The final step is a nucleophilic substitution reaction where the bromide is displaced by a cyanide ion to form the desired nitrile.[2][3][4][5]

Materials:

-

(5-Bromothiophen-2-yl)methyl bromide

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO) or ethanol

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stir bar

-

Heating mantle

Procedure:

-

Caution: Cyanide salts are highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

-

In a round-bottom flask, dissolve (5-Bromothiophen-2-yl)methyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO).

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 50-70 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(5-Bromothiophen-2-yl)acetonitrile.

Quantitative Data Summary

| Step | Transformation | Reagents | Typical Yield (%) |

| 1 | Aldehyde to Alcohol (Reduction) | NaBH₄, MeOH | 90-98 |

| 2 | Alcohol to Alkyl Bromide (Halogenation) | PBr₃, Et₂O | 75-90 |

| 3 | Alkyl Bromide to Nitrile (Cyanation) | NaCN, DMSO | 80-95 |

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis process, from starting material to the final purified product.

Caption: Experimental workflow for the synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile.

References

Spectroscopic and Synthetic Profile of 2-(5-Bromothiophen-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and synthetic data for the compound 2-(5-Bromothiophen-2-yl)acetonitrile, a key intermediate in the development of various pharmaceutical and materials science applications. This document details its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a representative synthetic protocol.

Molecular Structure and Properties

2-(5-Bromothiophen-2-yl)acetonitrile possesses a core structure consisting of a bromine-substituted thiophene ring linked to an acetonitrile group. This combination of a halogenated heterocycle and a nitrile functional group makes it a versatile building block in organic synthesis.

| Property | Value |

| Chemical Formula | C₆H₄BrNS |

| Molecular Weight | 202.07 g/mol |

| CAS Number | 71637-37-1 |

Spectroscopic Data

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2-(5-Bromothiophen-2-yl)acetonitrile. The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.96 - 6.55 | Doublet | 1H, Aromatic Proton (Thiophene ring) |

| 6.84 - 6.83 | Doublet | 1H, Aromatic Proton (Thiophene ring) |

| Data Not Available | - | -CH₂- (Methylene protons) |

¹³C NMR (Carbon-13 NMR) Data

No experimental ¹³C NMR data for 2-(5-Bromothiophen-2-yl)acetonitrile was found in the searched literature. Characterization of the carbon skeleton would require experimental determination.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Assignment |

| Data Not Available | C≡N stretch (Nitrile) |

| Data Not Available | C-H stretch (Aromatic/Aliphatic) |

| Data Not Available | C=C stretch (Thiophene ring) |

| Data Not Available | C-Br stretch |

Specific experimental IR absorption peaks for 2-(5-Bromothiophen-2-yl)acetonitrile were not available in the searched literature. The expected characteristic peaks are listed based on the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

| m/z | Assignment |

| Data Not Available | [M]⁺ (Molecular ion) |

| Data Not Available | Fragmentation Pattern |

No specific mass spectrometry data, including the molecular ion peak and fragmentation patterns, was found for 2-(5-Bromothiophen-2-yl)acetonitrile in the searched literature.

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and analysis of chemical compounds.

Synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile

A general and widely applicable method for the synthesis of 2-(heteroaryl)acetonitriles involves the reaction of a heteroarylmethyl halide with a cyanide salt. While a specific detailed protocol for 2-(5-Bromothiophen-2-yl)acetonitrile was not found, a representative procedure would be as follows:

Reaction:

2-(Bromomethyl)-5-bromothiophene + Sodium Cyanide → 2-(5-Bromothiophen-2-yl)acetonitrile + Sodium Bromide

Illustrative Procedure:

-

To a solution of 2-(bromomethyl)-5-bromothiophene in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added a stoichiometric amount of sodium cyanide or potassium cyanide.

-

The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate or dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure 2-(5-Bromothiophen-2-yl)acetonitrile.

Spectroscopic Analysis Protocol

The following is a general workflow for the spectroscopic characterization of the synthesized compound.

Caption: Workflow for the synthesis and spectroscopic characterization of 2-(5-Bromothiophen-2-yl)acetonitrile.

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

-

Spectral Interpretation: Assign the chemical shifts, multiplicities, and coupling constants to the respective protons and carbons in the molecule.

IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) or as a KBr pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

-

Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Spectral Interpretation: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

"2-(5-Bromothiophen-2-yl)acetonitrile" safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for 2-(5-Bromothiophen-2-yl)acetonitrile (CAS No. 71637-37-1). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide incorporates information from closely related analogs and the parent compound, acetonitrile, to provide a thorough understanding of the potential hazards.

Hazard Identification and Classification

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

-

Skin Corrosion/Irritation: Causes skin irritation[1].

-

Eye Damage/Irritation: Causes serious eye irritation[1].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

The presence of the acetonitrile functional group also suggests potential for the release of cyanide upon metabolism, leading to delayed toxic effects[2]. Symptoms of nitrile poisoning can be similar to those of hydrogen cyanide and may include headache, weakness, nausea, and in severe cases, convulsions and collapse[2][3].

Pictograms (Anticipated):

⚠️☠️

Signal Word (Anticipated): DANGER

Physicochemical Information

| Property | Value | Source |

| CAS Number | 71637-37-1 | [4] |

| Molecular Formula | C₆H₄BrNS | [4] |

| Molecular Weight | 202.07 g/mol | [4] |

| Appearance | Light yellow (based on related compounds) | [5] |

| Solubility | Insoluble in water, soluble in dimethylformamide (based on related compounds) | [6] |

Note: Some data is inferred from related compounds and should be treated as indicative.

Handling and Storage

Strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood[5][7][8].

-

Ensure safety showers and eyewash stations are readily accessible[5].

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield[5][9].

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contaminated[3][5][9].

-

Respiratory Protection: If working outside a fume hood or if aerosol generation is possible, use a NIOSH/MSHA approved respirator with an appropriate cartridge[5].

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][7].

-

Cold-chain transportation may be required, indicating potential for instability at room temperature[10].

-

Store in a locked cabinet or area with restricted access[5].

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][7] |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[5][8].

-

Specific Hazards: Combustion may produce toxic fumes of hydrogen cyanide, nitrogen oxides, sulfur oxides, and hydrogen bromide[3].

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear[5][8].

Experimental Workflow and Safety Precautions

The following diagram illustrates a typical experimental workflow involving the handling of 2-(5-Bromothiophen-2-yl)acetonitrile, emphasizing the critical safety checkpoints.

Caption: Experimental workflow for handling 2-(5-Bromothiophen-2-yl)acetonitrile.

Logical Relationship of Safety Measures

The following diagram outlines the logical hierarchy of controls for mitigating exposure risks associated with this compound.

Caption: Hierarchy of controls for chemical safety.

This guide is intended to provide essential safety information. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols. A thorough risk assessment should be conducted before commencing any new experimental work with this compound.

References

- 1. 2-(3-Bromothiophen-2-yl)acetonitrile | C6H4BrNS | CID 18628861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Toxicology of acetonitrile] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. scienceinteractive.com [scienceinteractive.com]

- 9. unigel.com.br [unigel.com.br]

- 10. 71637-37-1|2-(5-Bromothiophen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

The Pharmacological Potential of Thiophene Acetonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Its unique electronic properties and ability to engage in various biological interactions have made it a focal point for the design and synthesis of novel therapeutic agents.[2][3] Among the diverse classes of thiophene-containing compounds, thiophene acetonitrile derivatives have emerged as a particularly promising group, exhibiting a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research on the biological potential of thiophene acetonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Thiophene acetonitrile derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[4][5][6][7] The mechanism of action for these compounds is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[8][9][10]

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected thiophene acetonitrile derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | MCF-7 (Breast) | > 30 | [4][7] |

| NCI-H460 (Lung) | > 30 | [4][7] | |

| SF-268 (CNS) | > 30 | [4][7] | |

| Compound 5 | MCF-7 (Breast) | 15.2 | [4][7] |

| NCI-H460 (Lung) | 18.3 | [4][7] | |

| SF-268 (CNS) | 20.1 | [4][7] | |

| Compound 9c | MCF-7 (Breast) | 12.5 | [4][7] |

| NCI-H460 (Lung) | 15.8 | [4][7] | |

| SF-268 (CNS) | 17.3 | [4][7] | |

| Compound 11 | MCF-7 (Breast) | 10.1 | [4][7] |

| NCI-H460 (Lung) | 13.2 | [4][7] | |

| SF-268 (CNS) | 15.6 | [4][7] | |

| Compound 13a | MCF-7 (Breast) | 8.3 | [4][7] |

| NCI-H460 (Lung) | 11.4 | [4][7] | |

| SF-268 (CNS) | 13.8 | [4][7] | |

| Compound 13c | MCF-7 (Breast) | 9.2 | [4][7] |

| NCI-H460 (Lung) | 12.1 | [4][7] | |

| SF-268 (CNS) | 14.5 | [4][7] | |

| Compound 17 | MCF-7 (Breast) | 11.8 | [4][7] |

| NCI-H460 (Lung) | 14.7 | [4][7] | |

| SF-268 (CNS) | 16.9 | [4][7] | |

| Compound 19b | MCF-7 (Breast) | 7.5 | [4][7] |

| NCI-H460 (Lung) | 10.2 | [4][7] | |

| SF-268 (CNS) | 12.7 | [4][7] | |

| Compound 480 | HeLa (Cervical) | 12.61 µg/mL | [6] |

| HepG2 (Liver) | 33.42 µg/mL | [6] | |

| Compound 3b | HepG2 (Liver) | 3.105 | [9] |

| PC-3 (Prostate) | 2.15 | [9] | |

| Compound 4c | HepG2 (Liver) | 3.023 | [9] |

| PC-3 (Prostate) | 3.12 | [9] | |

| BU17 | A549 (Lung) | Not specified | [10] |

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of thiophene derivatives. One of the key mechanisms is the induction of apoptosis, often through the activation of caspases and disruption of the mitochondrial membrane potential.[6][8] Some derivatives have also been shown to inhibit critical kinases involved in cancer progression, such as VEGFR-2 and AKT, and to interfere with tubulin polymerization, leading to cell cycle arrest at the G2/M phase.[8][9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[6][8]

Materials:

-

Thiophene acetonitrile derivative of interest

-

Cancer cell lines (e.g., MCF-7, HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the thiophene acetonitrile derivative in complete medium.

-

After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for another 24-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6][8]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Thiophene derivatives, including those with an acetonitrile moiety, have shown promising activity against a range of bacteria and fungi.[11][12][13][14]

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of selected thiophene derivatives, with data presented as Minimum Inhibitory Concentration (MIC) in µg/mL or as the diameter of the inhibition zone in mm.

| Compound ID/Reference | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| Thiophene derivative 7 | Pseudomonas aeruginosa | Potent (more than gentamicin) | - | [11][15] |

| Thiophene derivative 4 | Colistin-resistant A. baumannii | 16-32 (MIC50) | - | [12] |

| Colistin-resistant E. coli | 8-32 (MIC50) | - | [12] | |

| Thiophene derivative 8 | Colistin-resistant A. baumannii | 16-32 (MIC50) | - | [12] |

| Colistin-resistant E. coli | 8-32 (MIC50) | - | [12] | |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2-4 | - | [14] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][16]

Materials:

-

Thiophene acetonitrile derivative of interest

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Standard antimicrobial agent (positive control)

-

Solvent for the compound (e.g., DMSO)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium to achieve a range of concentrations.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and no compound), and a sterility control (broth only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14][16]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[17][18] Thiophene derivatives have been investigated for their anti-inflammatory properties, with some studies indicating their ability to modulate key inflammatory pathways.[18][19][20]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of thiophene derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of inflammatory mediators like prostaglandins and leukotrienes.[18][19] Additionally, some derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs), and to inhibit the activation of the NF-κB signaling pathway.[18][20][21]

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This in vitro assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[22]

Materials:

-

Thiophene acetonitrile derivative of interest

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for nitrite determination)

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a vehicle control and an unstimulated control.

-

Incubate the cells for 24 hours.

-

Collect the cell culture supernatant.

-

Add Griess Reagent to the supernatant and measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.[22]

Conclusion

Thiophene acetonitrile derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold. Future studies should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for enhanced potency and selectivity, and evaluating their efficacy and safety in preclinical and clinical settings. The continued exploration of thiophene acetonitrile derivatives holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scirp.org [scirp.org]

- 5. Design and synthesis of new thiophene derivatives together with their antitumor evaluations | European Journal of Chemistry [eurjchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scirp.org [scirp.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pnrjournal.com [pnrjournal.com]

- 17. benchchem.com [benchchem.com]

- 18. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis, anti-inflammatory evaluation and molecular docking of novel thiophen-2-ylmethylene-based derivatives as potential TNF-α production inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. encyclopedia.pub [encyclopedia.pub]

- 22. benchchem.com [benchchem.com]

The Versatile Building Block: A Technical Guide to 2-(5-Bromothiophen-2-yl)acetonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(5-Bromothiophen-2-yl)acetonitrile is a key heterocyclic intermediate of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive nitrile group and a bromine-substituted thiophene ring, makes it a versatile scaffold for the synthesis of a wide array of more complex molecules. The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Concurrently, the acetonitrile moiety can participate in various transformations, including cyclization reactions to form fused heterocyclic systems, or be converted into other functional groups. This guide provides an in-depth overview of the synthesis, physicochemical properties, and synthetic applications of 2-(5-Bromothiophen-2-yl)acetonitrile, complete with experimental protocols and safety information, to facilitate its use in research and development.

Physicochemical Properties

2-(5-Bromothiophen-2-yl)acetonitrile is a stable organic compound under standard conditions. Its key properties are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 71637-37-1[1] |

| Molecular Formula | C₆H₄BrNS[1] |

| Molecular Weight | 202.07 g/mol [1] |

| Appearance | Expected to be a solid or oil |

| Solubility | Soluble in common organic solvents like DMSO and DMF |

| Storage | Store in a cool, dry, well-ventilated area |

Synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile

The most common and efficient synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile is a two-step process starting from the readily available 2-thiophenecarboxaldehyde. The first step involves the regioselective bromination of the thiophene ring, followed by the conversion of the aldehyde functionality to a nitrile.

References

Navigating the Synthesis and Application of 2-(5-Bromothiophen-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, pricing, and potential applications of the heterocyclic building block, 2-(5-Bromothiophen-2-yl)acetonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, materials science, and drug development by consolidating key technical information, including supplier data and outlining its relevance in contemporary research.

Commercial Availability and Pricing

2-(5-Bromothiophen-2-yl)acetonitrile (CAS No. 71637-37-1) is readily available from a variety of commercial suppliers, catering to both research and development needs. The compound, with a molecular formula of C₆H₄BrNS and a molecular weight of 202.07 g/mol , is typically offered at a minimum purity of 97%. Pricing and availability are subject to variation based on the supplier, quantity, and prevailing market conditions. Below is a summary of representative commercial sources and their offerings.

| Supplier | Purity | Available Quantities | Price (USD) | Notes |

| Alfa Chemical | ≥ 97% | Bulk | Contact for quote | Described as a liquid, for OLED/OFET/OPV materials application.[1] |

| Biosynth | Not Specified | 5 g | $354.00 | Lead time of 3-4 weeks mentioned. |

| BLDpharm | Not Specified | Inquire | Contact for quote | - |

| ChemShuttle | Not Specified | Inquire | Contact for quote | Marketed as a building block for drug discovery. |

| Santa Cruz Biotechnology | Not Specified | Inquire | Contact for quote | - |

| CookeChem | 97% | Inquire | Contact for quote | - |

| CP Lab Safety | min 97% | 1 gram | Contact for quote | - |

| American Elements | Not Specified | Inquire | Contact for quote | - |

| Sunway Pharm Ltd | Not Specified | Inquire | Contact for quote | - |

Note: The pricing and availability information presented in this table is based on publicly available data at the time of this guide's compilation and is subject to change. It is recommended to contact the suppliers directly for the most current information.

Applications in Research and Development

2-(5-Bromothiophen-2-yl)acetonitrile serves as a versatile intermediate in the synthesis of more complex molecules, finding applications in both materials science and medicinal chemistry.

Materials Science

Medicinal Chemistry and Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized for its ability to act as a bioisostere of the benzene ring and to engage in favorable interactions with biological targets. Thiophene derivatives have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

While specific biological data for 2-(5-Bromothiophen-2-yl)acetonitrile is not extensively documented, its structural motifs are present in compounds that modulate key signaling pathways. For instance, various thiophene-containing molecules have been investigated as inhibitors of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in the inflammatory cascade.[2] The anti-inflammatory potential of some thiophenes is attributed to their ability to inhibit the activation of the NF-κB (nuclear factor-κB) pathway, a critical regulator of pro-inflammatory gene expression.[3]

The general mechanism of action for many thiophene-based anti-inflammatory agents involves the modulation of these pathways, as depicted in the diagram below.

Caption: Potential inhibitory action of thiophene derivatives on inflammatory pathways.

It is important to note that this diagram represents a generalized pathway, and the specific activity of 2-(5-Bromothiophen-2-yl)acetonitrile or its derivatives would require dedicated biological evaluation.

Conclusion

2-(5-Bromothiophen-2-yl)acetonitrile is a commercially accessible and valuable building block for the synthesis of advanced materials and potential therapeutic agents. Its utility in organic electronics is predicated on the versatile electronic nature of the thiophene ring. In the context of drug discovery, the thiophene core is a well-validated pharmacophore, and derivatives of this compound hold promise for the development of novel modulators of key biological pathways, particularly in the area of inflammation. Further research into the synthesis of novel derivatives and their subsequent biological and material characterization is warranted to fully explore the potential of this versatile chemical intermediate.

References

Methodological & Application

Synthesis of "2-(5-Bromothiophen-2-yl)acetonitrile" from 2-bromothiophene

Abstract

2-(5-Bromothiophen-2-yl)acetonitrile is a valuable heterocyclic building block in the synthesis of pharmaceuticals and advanced materials. Thiophene-based structures are integral to numerous approved drugs, owing to their unique physicochemical properties and ability to act as bioisosteres of phenyl rings. This document provides a detailed, multi-step protocol for the synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile, commencing from the readily available starting material, 2-bromothiophene. The described synthetic pathway involves formylation, reduction, chlorination, and subsequent cyanation. Each step includes a comprehensive experimental protocol, a summary of reagents, and expected outcomes to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.

Introduction

Thiophene and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The presence of the thiophene ring in a molecule can enhance its biological activity and modulate its pharmacokinetic profile. The target compound, 2-(5-bromothiophen-2-yl)acetonitrile (CAS 71637-37-1), incorporates both a reactive bromine atom and a nitrile group, making it a versatile intermediate for further chemical modifications, such as cross-coupling reactions and transformations of the nitrile moiety.[1][2][3]

The following application note details a reliable four-step synthesis route starting from 2-bromothiophene. This pathway is designed to be accessible for standard organic chemistry laboratories.

Overall Synthetic Pathway

The synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile from 2-bromothiophene is achieved through a four-step sequence as illustrated below. The process begins with the Vilsmeier-Haack formylation of 2-bromothiophene to introduce an aldehyde group at the C5 position. This is followed by the selective reduction of the aldehyde to a primary alcohol. The alcohol is then converted to a more reactive chloromethyl intermediate, which finally undergoes a nucleophilic substitution with a cyanide source to yield the target product.

Figure 1. Overall workflow for the synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-thiophenecarboxaldehyde

This step employs the Vilsmeier-Haack reaction to introduce a formyl group onto the 2-bromothiophene ring, which selectively occurs at the activated 5-position.

Methodology:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C using an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF while maintaining the temperature below 10 °C.

-

Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30 minutes.

-

Add 2-bromothiophene dropwise to the flask.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Data Summary: Reagents and Typical Yield

| Reagent/Product | Molar Mass ( g/mol ) | Quantity (molar eq.) | Typical Yield (%) |

|---|---|---|---|

| 2-Bromothiophene | 163.04 | 1.0 | - |

| DMF | 73.09 | 3.0 | - |

| POCl₃ | 153.33 | 1.2 | - |

| 5-Bromo-2-thiophenecarboxaldehyde | 191.04 | - | 80-90% |

Step 2: Synthesis of (5-Bromo-thiophen-2-yl)methanol

This protocol describes the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent, sodium borohydride.

Methodology:

-

Dissolve 5-bromo-2-thiophenecarboxaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.[4]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by carefully adding 1 M hydrochloric acid (HCl) until the effervescence ceases.

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the crude alcohol, which is often pure enough for the next step.

Data Summary: Reagents and Typical Yield

| Reagent/Product | Molar Mass ( g/mol ) | Quantity (molar eq.) | Typical Yield (%) |

|---|---|---|---|

| 5-Bromo-2-thiophenecarboxaldehyde | 191.04 | 1.0 | - |

| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | - |

| (5-Bromo-thiophen-2-yl)methanol | 193.05 | - | 90-98% |

Step 3: Synthesis of 2-(Chloromethyl)-5-bromothiophene

The hydroxyl group of the alcohol is converted into a good leaving group (chloride) to facilitate the subsequent nucleophilic substitution.

Methodology:

-

In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve (5-bromo-thiophen-2-yl)methanol in anhydrous dichloromethane (DCM).

-

Add a catalytic amount of pyridine.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (SOCl₂) dropwise via a syringe.

-

After addition, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into a beaker of ice water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure. The resulting crude 2-(chloromethyl)-5-bromothiophene is typically used directly in the next step without further purification due to its potential instability.

Data Summary: Reagents and Typical Yield

| Reagent/Product | Molar Mass ( g/mol ) | Quantity (molar eq.) | Typical Yield (%) |

|---|---|---|---|

| (5-Bromo-thiophen-2-yl)methanol | 193.05 | 1.0 | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 | - |

| Pyridine | 79.10 | 0.1 | - |

| 2-(Chloromethyl)-5-bromothiophene | 211.50 | - | ~95% (crude) |

Step 4: Synthesis of 2-(5-Bromothiophen-2-yl)acetonitrile

The final step involves the formation of the acetonitrile group via an Sₙ2 reaction between the chloromethyl intermediate and sodium cyanide. A similar reaction is used in the synthesis of 2-thiopheneacetonitrile.[5]

Methodology:

-

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. All glassware should be decontaminated with bleach solution after use.

-

In a round-bottom flask, dissolve sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

-

Add a solution of crude 2-(chloromethyl)-5-bromothiophene in a small amount of DMSO to the cyanide solution dropwise at room temperature.

-

Heat the reaction mixture to 40-50 °C and stir for 3-5 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x volumes).

-

Combine the organic layers, wash thoroughly with water (to remove DMSO) and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the final product.

Data Summary: Reagents and Typical Yield

| Reagent/Product | Molar Mass ( g/mol ) | Quantity (molar eq.) | Typical Yield (%) |

|---|---|---|---|

| 2-(Chloromethyl)-5-bromothiophene | 211.50 | 1.0 | - |

| Sodium Cyanide (NaCN) | 49.01 | 1.5 | - |

| 2-(5-Bromothiophen-2-yl)acetonitrile | 202.07 | - | 75-85% |

Product Characterization

The final product, 2-(5-Bromothiophen-2-yl)acetonitrile, should be characterized to confirm its identity and purity.

Expected Data:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrNS |

| Molecular Weight | 202.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ~6.95 (d, 1H, J=3.8 Hz), ~6.85 (d, 1H, J=3.8 Hz), ~3.80 (s, 2H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | ~132.5, ~130.0, ~125.0, ~116.5, ~112.0, ~18.0 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The provided values are predicted based on the structure and typical values for similar thiophene derivatives.[6][7]

Conclusion

The synthetic route outlined provides a robust and reproducible method for obtaining 2-(5-Bromothiophen-2-yl)acetonitrile from 2-bromothiophene. This protocol utilizes standard organic chemistry transformations and reagents, making it suitable for both academic research and industrial drug development settings. The final product is a key intermediate for creating more complex molecules with potential therapeutic applications.

References

- 1. scbt.com [scbt.com]

- 2. 71637-37-1|2-(5-Bromothiophen-2-yl)acetonitrile|BLD Pharm [bldpharm.com]

- 3. 2-(5-Bromothiophen-2-yl)acetonitrile - CAS:71637-37-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. (4-Bromo-thiophen-2-yl)-acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. CN104513225A - Preparation method of 2-thiopheneacetonitrile - Google Patents [patents.google.com]

- 6. bionmr.unl.edu [bionmr.unl.edu]

- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]

Application Notes and Protocols: Suzuki Coupling Reactions Using 2-(5-Bromothiophen-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This method is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in pharmaceuticals and functional materials. These application notes provide a detailed guide for the use of 2-(5-Bromothiophen-2-yl)acetonitrile as a substrate in Suzuki coupling reactions. The resulting 2-(5-arylthiophen-2-yl)acetonitrile derivatives are of significant interest in drug discovery, particularly as potential Retinoic acid receptor-related orphan receptor gamma t (RORγt) inhibitors and as photosensitizers in photodynamic therapy (PDT).

General Reaction Scheme

The Suzuki coupling reaction of 2-(5-Bromothiophen-2-yl)acetonitrile with an arylboronic acid is typically catalyzed by a palladium complex in the presence of a base. The general reaction scheme is depicted below:

Caption: General scheme of the Suzuki coupling reaction.

Applications in Drug Discovery

RORγt Inhibition

The 2-(5-arylthiophen-2-yl)acetonitrile scaffold is a key component of novel potent RORγt inhibitors. RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation. Th17 cells are crucial for immune responses against certain pathogens but are also implicated in the pathogenesis of autoimmune diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis through the production of pro-inflammatory cytokines like Interleukin-17 (IL-17).[1][2][3] Inhibiting RORγt can suppress the Th17 pathway, making it a promising therapeutic target for these conditions.[4][5]

Caption: RORγt signaling pathway in Th17 cells.

Photodynamic Therapy (PDT)

Thiophene-containing compounds are also being explored as photosensitizers in photodynamic therapy (PDT), a non-invasive cancer treatment. In PDT, a photosensitizer is administered and accumulates in cancer cells. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), such as singlet oxygen, which induce cell death.[6][7][8] The extended π-conjugation in 2-(5-arylthiophen-2-yl)acetonitrile derivatives can lead to favorable photophysical properties for PDT applications.[9]

Caption: General mechanism of Photodynamic Therapy (PDT).

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of 2-(5-Bromothiophen-2-yl)acetonitrile with various arylboronic acids. Optimization may be necessary for specific substrates.

Protocol 1: General Suzuki Coupling Using Pd(PPh₃)₄

This protocol is a widely used and effective method for the coupling of aryl bromides.[10][11]

Materials:

-

2-(5-Bromothiophen-2-yl)acetonitrile (1.0 eq)

-

Arylboronic acid (1.1 - 1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

-

Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Nitrogen or Argon atmosphere

Procedure:

-

To a flame-dried Schlenk flask, add 2-(5-Bromothiophen-2-yl)acetonitrile, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times.[12]

Materials:

-

2-(5-Bromothiophen-2-yl)acetonitrile (1.0 eq)

-

Arylboronic acid (1.5 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF)

-

Microwave reactor

Procedure:

-

In a microwave reaction vial, combine 2-(5-Bromothiophen-2-yl)acetonitrile, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Add DMF as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-30 minutes.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various bromothiophene derivatives, which can serve as a guide for optimizing the reaction of 2-(5-Bromothiophen-2-yl)acetonitrile.

| Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (6) | K₃PO₄ (4) | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [11] |

| Pd(dppf)Cl₂ (3) | Na₂CO₃ (2 M aq.) | Toluene | 110-115 | 12-18 | Moderate | [13] |

| Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 90 | - | 33-46 | [13] |

| Pd(II)-precatalyst (0.25) | KOH (2) | Water | 100 (Microwave) | 0.25 | Good | [12] |

Note: Yields are highly dependent on the specific arylboronic acid used. "Moderate to Good" are qualitative descriptions from the source papers where specific percentage ranges were not provided for all derivatives.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-(5-arylthiophen-2-yl)acetonitrile derivatives.

Caption: Experimental workflow for Suzuki coupling.

Conclusion

The Suzuki coupling reaction of 2-(5-Bromothiophen-2-yl)acetonitrile provides a versatile and efficient route to a variety of 2-(5-arylthiophen-2-yl)acetonitrile derivatives. These compounds are valuable building blocks for the development of novel therapeutics, particularly in the areas of autoimmune diseases and cancer treatment. The protocols and data presented in these application notes offer a solid foundation for researchers to successfully synthesize and explore the potential of these promising molecules.

References

- 1. Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule RORγt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of novel N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides as potent RORγt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo | PLOS One [journals.plos.org]

- 5. Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(5-Bromothiophen-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(5-bromothiophen-2-yl)acetonitrile. This versatile building block is a valuable precursor for the synthesis of a wide array of functionalized thiophene derivatives, which are significant scaffolds in medicinal chemistry and materials science. The methodologies outlined herein are based on established procedures for similar bromothiophene derivatives and serve as a comprehensive guide for laboratory execution.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. For a substrate such as 2-(5-bromothiophen-2-yl)acetonitrile, these reactions allow for the introduction of a diverse range of substituents at the 5-position of the thiophene ring. The electron-rich nature of the thiophene ring and the reactivity of the carbon-bromine bond make it an excellent substrate for several key cross-coupling reactions.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of bromothiophene derivatives analogous to 2-(5-bromothiophen-2-yl)acetonitrile. This data provides a structured overview for comparing different synthetic strategies and for optimizing reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Bromothiophene Derivatives with Arylboronic Acids

| Entry | Bromothiophene Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 75 |

| 2 | 2,5-dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 82 |

| 3 | 2,5-dibromo-3-hexylthiophene | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 78 |

| 4 | 2-Bromo-5-(bromomethyl)thiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 76 |

| 5 | 2-Acetyl-5-bromothiophene | Phenylboronic acid | Pd(II)-precatalyst (0.25) | KOH | H₂O | 100 | 0.5 | 95 |

Table 2: Buchwald-Hartwig Amination of Bromo-Heterocycles with Amines

| Entry | Bromo-Heterocycle | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 12-24 | 85-95 |

| 2 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 92 |

| 3 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 110 | 12-24 | 88 |

Table 3: Sonogashira Coupling of Bromo-Heterocycles with Terminal Alkynes

| Entry | Bromo-Heterocycle | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |

| 2 | 5-Bromopyrimidine | But-3-yn-1-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 3 | 85 |

| 3 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | 92 |

Table 4: Heck Coupling of Bromo-Heterocycles with Alkenes

| Entry | Bromo-Heterocycle | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 6-Bromonicotinonitrile | Styrene | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 16 | 85 |

| 2 | 6-Bromonicotinonitrile | Ethyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N | DMF | 100 | 16 | 90 |

| 3 | 2-Acetyl-5-bromobenzofuran | Styrene | Pd(II)-complex (0.25) | - | Et₃N | DMF | 130 | 1.5 | 92 |

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling of 2-(5-bromothiophen-2-yl)acetonitrile. Optimization of these conditions may be necessary for specific substrates to achieve the desired yield and purity.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the C-C bond formation between 2-(5-bromothiophen-2-yl)acetonitrile and an arylboronic acid.

Materials:

-

2-(5-Bromothiophen-2-yl)acetonitrile (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask, condenser)

Procedure:

-

To a flame-dried Schlenk flask, add 2-(5-bromothiophen-2-yl)acetonitrile, the arylboronic acid, and potassium phosphate.

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between 2-(5-bromothiophen-2-yl)acetonitrile and a primary or secondary amine.

Materials:

-

2-(5-Bromothiophen-2-yl)acetonitrile (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

-

XPhos or BINAP (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene, degassed

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk tube)

Procedure:

-

To a dry Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and sodium tert-butoxide.

-

Evacuate the tube and backfill with an inert gas (repeat three times).

-

Add degassed anhydrous toluene, followed by 2-(5-bromothiophen-2-yl)acetonitrile and the amine.

-

Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion (typically 12-24 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol provides a general procedure for the coupling of 2-(5-bromothiophen-2-yl)acetonitrile with a terminal alkyne.

Materials:

-

2-(5-Bromothiophen-2-yl)acetonitrile (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%) or Palladium(II) acetate [Pd(OAc)₂] (2-3 mol%) with PPh₃ (4-6 mol%)

-

Copper(I) iodide (CuI) (4-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)

-

Anhydrous THF or DMF, degassed

-

Nitrogen or Argon gas

-

Standard laboratory glassware (Schlenk flask)

Procedure:

-

To a flame-dried Schlenk flask, add 2-(5-bromothiophen-2-yl)acetonitrile, the palladium catalyst, and CuI.

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed anhydrous solvent and the base.

-

Add the terminal alkyne dropwise to the stirred mixture.

-

Heat the reaction mixture to the desired temperature (can range from room temperature to 80 °C) and stir.

-

Monitor the reaction progress by TLC or LC-MS.

-